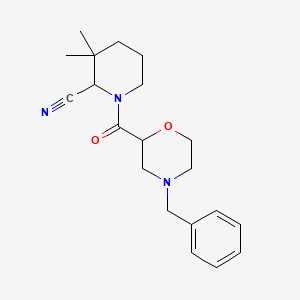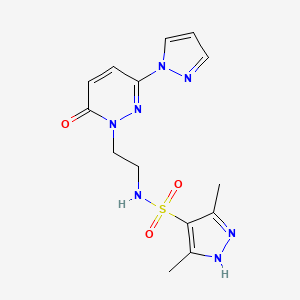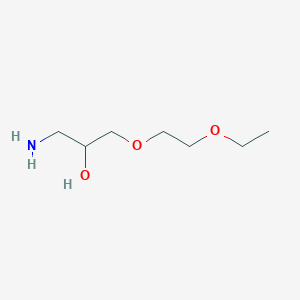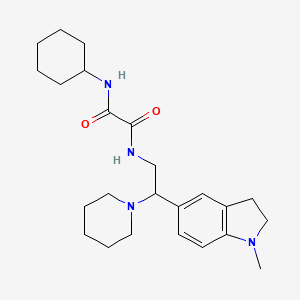![molecular formula C16H14FN3O2 B2490541 2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396808-16-4](/img/structure/B2490541.png)
2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide often involves multi-component reactions, employing various starting materials to introduce the desired functional groups. These methods aim to efficiently create complex structures typical of this compound class. Notably, the synthesis of similar compounds involves reactions under specific conditions to achieve high yields and desired selectivity (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as NMR, IR, and mass spectrometry. These methods confirm the presence of specific functional groups and the overall structural integrity of the synthesized molecules. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have been analyzed to reveal their structural details, demonstrating the utility of these techniques in understanding compound structures (Chkirate et al., 2019).
Wissenschaftliche Forschungsanwendungen
PET Imaging and Neurodegenerative Disorders:
- Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, structurally related to 2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide, have been synthesized for peripheral benzodiazepine receptor (PBR) study using PET imaging. This research is significant for the potential evaluation of PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Anticancer Activity:
- Pyridine linked thiazole hybrids, similar in structure to the subject compound, were synthesized and showed promising anticancer activity, particularly against breast and liver cancer cell lines. This highlights the potential use of these compounds in cancer therapy (Alqahtani & Bayazeed, 2020).
Flavoring Substance Safety Assessment:
- A scientific opinion on a flavoring substance structurally related to this compound was published, focusing on its safety for human health. This type of research is crucial for ensuring the safe use of such substances in food (Younes et al., 2018).
Radioligand Synthesis for PET Imaging:
- Research on the synthesis of selective ligands, including a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, for the translocator protein (18 kDa) with PET imaging applications. These studies are vital for advancing imaging techniques in medical diagnostics (Dollé et al., 2008).
Synthesis of Stable Isotope-Labeled Compounds:
- The synthesis of stable isotope-labeled antibacterial agents and their metabolites provides important insights into the pharmacokinetics and metabolic pathways of drugs, which is crucial for drug development and optimization (Lin & Weaner, 2012).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyridines, have been investigated for their pharmacological and biological activities . They have been used as dopamine D2/D3/D4 antagonists, anti-herpetic agents, p38 kinase inhibitors, PI3 kinase inhibitors, and more .
Mode of Action
For instance, kinase inhibitors can prevent the phosphorylation of proteins, thereby altering the signal transduction pathways within the cell .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect signal transduction pathways, particularly those involving kinases .
Pharmacokinetics
The solubility of a compound in various solvents can impact its bioavailability . Fluorogenic heterocyclic compounds, such as this one, are known to have better solubility in green solvents .
Result of Action
Similar compounds have been shown to exhibit anticancer activity against various tumor cell lines .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can affect the activity of a compound. For instance, a novel fluorescent probe based on pyrazolo[1,5-a]pyridine was synthesized and used to monitor the pH in cells . This probe exhibited a fast response to acidic pH, indicating that the compound’s activity could be influenced by the pH of its environment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-13-5-1-2-7-15(13)22-11-16(21)18-9-12-10-19-20-8-4-3-6-14(12)20/h1-8,10H,9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRGHCGPUXHYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=C3C=CC=CN3N=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl fluoride](/img/structure/B2490459.png)

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2490463.png)


![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2490466.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2490468.png)
![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2490470.png)

![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2490474.png)



